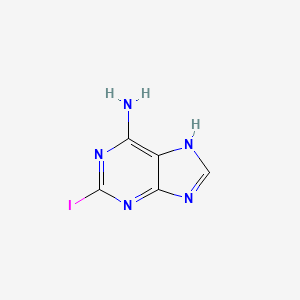

2-iodo-7H-purin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVWCTKMOZAOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622699 | |

| Record name | 2-Iodo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-26-9 | |

| Record name | 2-Iodo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-iodo-7H-purin-6-amine (2-Iodoadenine)

Abstract: 2-iodo-7H-purin-6-amine, commonly known as 2-iodoadenine, is a pivotal synthetic intermediate in medicinal chemistry and drug development. The presence of an iodine atom at the C2 position of the adenine core provides a versatile handle for introducing a wide array of chemical moieties through modern cross-coupling reactions. This guide offers an in-depth exploration of a robust and scalable synthetic pathway to this compound, designed for researchers, chemists, and drug development professionals. We will dissect a field-proven, two-stage synthetic strategy, beginning with the non-aqueous Sandmeyer iodination of 2-amino-6-chloropurine, followed by a selective nucleophilic aromatic substitution to install the C6-amine. This document emphasizes the causal relationships behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Strategic Overview: A Two-Stage Approach

The direct iodination of adenine is chemically challenging due to the electronic properties of the purine ring and the presence of the exocyclic amino group. A more strategic and controllable approach involves a two-stage synthesis commencing from a differentially functionalized purine precursor. Our selected pathway leverages the distinct reactivity of halogen substituents at the C2 and C6 positions of the purine core.

The overall strategy is as follows:

-

Stage 1: Sandmeyer Iodination. Synthesis of the key intermediate, 6-chloro-2-iodopurine, via a non-aqueous Sandmeyer reaction starting from the commercially available 2-amino-6-chloropurine.

-

Stage 2: Selective Amination. Conversion of 6-chloro-2-iodopurine to the final product, this compound, through a selective nucleophilic aromatic substitution (SNAr) at the C6 position.

This approach is advantageous as it allows for precise control over the introduction of the iodine and amine functionalities.

Caption: Simplified mechanism of the non-aqueous Sandmeyer iodination.

Reagent Selection and Roles

The success of this reaction hinges on the judicious selection of reagents. The combination of cesium iodide (CsI) and iodine (I₂) has been shown to be particularly effective for promoting a smooth reaction and high conversion rates. [1]

| Reagent | Purpose | Molar Eq. (Typical) | Key Considerations |

|---|---|---|---|

| 2-Amino-6-chloropurine | Starting Material | 1.0 | Must be anhydrous. |

| Isopentyl Nitrite | Diazotizing Agent | 2.0 | Forms the diazonium salt intermediate. |

| Cuprous Iodide (CuI) | Catalyst | 1.0 | Facilitates the radical-nucleophilic substitution. [2] |

| Cesium Iodide (CsI) | Iodine Source | 1.0 | Inexpensive and effective alkali metal iodide. [1] |

| Iodine (I₂) | Iodine Source | 0.5 | Works in concert with CsI to promote the reaction. [1] |

| Dimethyl Ether (DME) | Solvent | - | Anhydrous, non-aqueous solvent suitable for the reaction. |

Detailed Experimental Protocol: Stage 1

This protocol is adapted from the general procedure for non-aqueous Sandmeyer iodination of 2-aminopurines described by Ozeki et al. [1] Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Isopentyl nitrite is flammable and volatile.

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropurine, cuprous iodide (CuI), cesium iodide (CsI), and iodine (I₂).

-

Solvent Addition: Add anhydrous ethylene glycol dimethyl ether (DME) to the flask.

-

Diazotization: Begin stirring the mixture and slowly add isopentyl nitrite dropwise while maintaining the internal temperature below 25°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 1.5 hours. The reaction progress can be monitored by HPLC.

-

Workup: Cool the mixture to room temperature. Remove insoluble materials by filtration.

-

Extraction: Dilute the filtrate with a suitable organic solvent (e.g., toluene or ethyl acetate) and wash sequentially with 25% aqueous ammonia, 5% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude solid.

-

Crystallization: The crude 6-chloro-2-iodopurine can be further purified by crystallization from a solvent system such as toluene/n-heptane to yield a white or slightly yellow solid. [1]

Stage 2: Synthesis of this compound

With the 6-chloro-2-iodopurine intermediate in hand, the final step is to convert the chloro group at the C6 position into an amino group.

Principle and Rationale: Selective SNAr

The C6 position of the purine ring is more electron-deficient and thus more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity allows for the selective displacement of the chlorine atom by an amine nucleophile while leaving the C2-iodo bond intact. [3]This selectivity is crucial for the success of the overall synthesis.

Detailed Experimental Protocol: Stage 2

-

Reaction Setup: In a sealed pressure vessel, dissolve the 6-chloro-2-iodopurine intermediate in a suitable solvent such as ethanol or 2-propanol.

-

Amination: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in the chosen alcohol.

-

Reaction: Seal the vessel and heat to a temperature between 80-100°C. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or HPLC.

-

Workup: Cool the reaction vessel to room temperature. Carefully vent the vessel in a fume hood.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) or by silica gel chromatography to afford pure this compound.

Conclusion

This guide outlines a logical, robust, and well-documented pathway for the synthesis of this compound. By employing a non-aqueous Sandmeyer reaction, the challenges associated with the insolubility of purine precursors are effectively overcome, allowing for an efficient synthesis of the key 6-chloro-2-iodopurine intermediate. The subsequent selective amination at the C6 position proceeds cleanly due to the inherent electronic properties of the purine ring. This strategic approach provides researchers with reliable access to a valuable building block for the development of novel therapeutics and chemical probes.

References

-

Ozeki, N., Shimomura, N., & Harada, H. (2001). A New Sandmeyer Iodination of 2-Aminopurines in Non-aqueous Conditions: Combination of Alkali Metal Iodide and Iodine as Iodine Sources. HETEROCYCLES, 55(3), 491. [Link]

-

Nair, V., & Richardson, S. G. (1982). Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite. The Journal of Organic Chemistry, 47(24), 4891-4895. [Link]

-

Robins, M. J., & Uznanski, B. (2002). Nucleic Acid Related Compounds. 118. Nonaqueous Diazotization of Aminopurine Derivatives. Convenient Access to 6-Halo- and 2,6-Dihalopurine Nucleosides and 2'-Deoxynucleosides with Acyl or Silyl Halides. The Journal of Organic Chemistry, 67(23), 8258-8260. [Link]

-

Robins, M. J., & Uznanski, B. (2002). Nonaqueous Diazotization of Aminopurine Nucleosides. Mechanistic Considerations and Efficient Procedures with tert-Butyl Nitrite or Sodium Nitrite. The Journal of Organic Chemistry, 67(23), 8258-8260. [Link]

-

Hopkins, C. (n.d.). Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine. Hopkins Med Chem. [Link]

-

Wnuk, S. F., et al. (2018). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. Molecules, 23(11), 2999. [Link]

-

Robins, M. J., & Uznanski, B. (2002). Nucleic Acid Related Compounds. 118. Nonaqueous Diazotization of Aminopurine Derivatives. Convenient Access to 6-Halo- and 2,6-Dihalopurine Nucleosides and 2'-Deoxynucleosides with Acyl or Silyl Halides. The Journal of Organic Chemistry, 67(23), 8258-8260. [Link]

-

Ozeki, N., Shimomura, N., & Harada, H. (2001). A New Sandmeyer Iodination of 2-Aminopurines in Non-aqueous Conditions: Combination of Alkali Metal Iodide and Iodine as Iodine Sources. Crossref. [Link]

-

Robins, M. J., & Uznanski, B. (2002). Nucleic Acid Related Compounds. 118. Nonaqueous diazotization of aminopurine derivatives. Convenient access to 6-halo- and 2,6-dihalopurine nucleosides and 2'-deoxynucleosides with acyl or silyl halides. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

J&K Scientific LLC. (n.d.). Sandmeyer Reaction. [Link]

-

Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Organic Letters, 6(11), 1809-1812. [Link]

-

Wnuk, S. F., et al. (2018). Synthesis of adenosine and 2′‐deoxyadenosine with (Z)‐β‐aminovinylsulfone or β‐ketosulfone group at C8 position. ResearchGate. [Link]

-

Taddei, M., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670. [Link]

-

Wikipedia. (n.d.). 2,6-Diaminopurine. [Link]

-

Volpini, R., et al. (2011). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Topics in Medicinal Chemistry, 11(8), 1018-1037. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Iodo-7H-purin-6-amine

Abstract

2-Iodo-7H-purin-6-amine, also widely known as 2-iodoadenine, is a pivotal molecule in medicinal chemistry and drug development. Its purine scaffold, modified with an iodine atom at the C2 position, provides a unique combination of steric and electronic properties, making it a valuable synthon for creating a diverse range of bioactive compounds, including kinase inhibitors and receptor antagonists. A thorough understanding of its physicochemical properties is paramount for researchers aiming to leverage this compound in rational drug design, assay development, and pharmacokinetic optimization. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, supported by experimental data, established protocols for property determination, and insights into the practical implications for scientific research.

Introduction: The Strategic Importance of 2-Iodoadenine

Purine analogs are a cornerstone of modern pharmacology. The strategic placement of a halogen, such as iodine, onto the purine ring system dramatically influences its biological activity and metabolic stability. The iodine atom in 2-iodoadenine serves multiple roles:

-

Synthetic Handle: It is an excellent leaving group for nucleophilic aromatic substitution and a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse functional groups at the C2 position.

-

Steric Influence: The bulky iodine atom can probe the steric tolerance of enzyme active sites or receptor binding pockets, often enhancing selectivity.

-

Electronic Modulation: As an electron-withdrawing group, iodine alters the electron density of the purine ring, which can modulate the pKa of nearby nitrogen atoms and influence hydrogen bonding capabilities.

This guide will systematically explore the fundamental properties that dictate the behavior of 2-iodoadenine in both chemical and biological systems.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its identity and core physical constants. These data are crucial for accurate dosing, reaction stoichiometry, and quality control.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Iodoadenine, 2-Iodo-6-aminopurine | [1][2] |

| CAS Number | 28128-26-9 | [1][2] |

| Molecular Formula | C₅H₄IN₅ | [2] |

| Molecular Weight | 261.02 g/mol | [2] |

| Appearance | Light yellow to green-yellow solid | [2] |

| Melting Point | 258-260 °C (with decomposition) | [2] |

Key Physicochemical Parameters in Drug Discovery

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Here, we delve into the most critical parameters for 2-iodoadenine.

Solubility

Solubility is a gatekeeper for bioavailability. A compound must dissolve in physiological fluids to be absorbed and distributed. Like its parent compound, adenine, 2-iodoadenine exhibits poor aqueous solubility but can be dissolved in organic solvents.[3][4]

-

Aqueous Solubility: Very slightly soluble in water. The low solubility is attributed to the planar, aromatic purine ring system which favors crystal lattice packing over hydration. Heating can increase solubility in water.[3]

-

Organic Solubility: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6] Stock solutions for biological assays are almost universally prepared in anhydrous DMSO.[4][5]

Expert Insight: The poor aqueous solubility is a significant challenge. For in vivo studies, formulation strategies such as co-solvents (e.g., PEG300, Tween 80) or pH adjustment may be necessary.[4] For in vitro assays, precipitating the compound out of a DMSO stock when diluting into aqueous buffers is a common issue. This can be mitigated by vortexing, sonication, or gentle warming to 37°C.[5]

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is critical for membrane permeability and target engagement. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH (≈7.4) affects its solubility, permeability, and receptor interactions. The pKa is the pH at which a functional group is 50% ionized. 2-Iodoadenine has several ionizable nitrogen atoms.

-

Predicted pKa: A predicted pKa value is approximately 7.51 ± 0.20.[2]

-

Interpretation: Purines can be protonated and deprotonated. The amino group (C6-NH₂) and the imidazole ring nitrogens (N7, N9) are the primary sites. In adenine, protonation typically occurs at N1 (pKa ≈ 4.15), and deprotonation occurs at N9 (pKa ≈ 9.8).[7][9] The electron-withdrawing iodine at C2 is expected to decrease the basicity of the ring nitrogens (lower pKa for protonation) and increase the acidity of the N-H protons (lower pKa for deprotonation) compared to adenine. This modulation is a key consequence of the C2-iodination.

Diagram 1: Factors Influencing Bioavailability

Caption: Interplay of key physicochemical properties and their impact on oral bioavailability.

Spectroscopic Profile

Spectroscopic data are essential for structural confirmation and quantification.

-

UV-Visible Spectroscopy: Purines exhibit strong UV absorbance due to their aromatic system. Adenine has a characteristic absorption maximum (λmax) around 260 nm.[10] The introduction of the iodo-substituent is expected to cause a slight bathochromic (red) shift in the λmax. This property is the basis for quantification in HPLC analysis and dissolution assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environments. For the parent compound adenine in DMSO-d₆, characteristic peaks are observed for the C2-H (δ ≈ 8.14 ppm), C8-H (δ ≈ 8.11 ppm), and the exocyclic amine protons (NH₂, δ ≈ 7.09 ppm).[11] In 2-iodoadenine, the C2-H signal would be absent, simplifying the aromatic region of the spectrum and providing unambiguous confirmation of substitution at that position.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be employed. Below are outlines for determining key physicochemical parameters.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 5.0, pH 7.4, pH 9.0).

-

Addition of Compound: Add an excess amount of 2-iodoadenine to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary. Dilute the sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Causality: Using an excess of solid ensures that the resulting solution is saturated. The extended equilibration time is critical to reach a true thermodynamic equilibrium, avoiding the overestimation that can occur with kinetic solubility methods.

Protocol: Determination of Lipophilicity (RP-HPLC Method)

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative to the shake-flask method for estimating LogP.[12][13][14]

-

System Setup: Use a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values that span a wide range of lipophilicity.

-

Analysis: Inject a solution of 2-iodoadenine.

-

Data Processing: Record the retention time (t_R_) for each standard and for 2-iodoadenine. Calculate the capacity factor (k) for each compound.

-

Correlation: Plot the known LogP values of the standards against their measured log(k) values. A linear relationship should be observed. Use the linear regression equation to calculate the LogP of 2-iodoadenine from its measured log(k).

Expert Insight: This method, often referred to as generating an ElogP (Estimated LogP), is highly amenable to automation and requires very little compound, making it ideal for early-stage drug discovery.[13]

Diagram 2: Workflow for RP-HPLC Determination of LogP

Caption: Step-by-step workflow for the experimental determination of LogP using RP-HPLC.

Conclusion

This compound is a compound of significant strategic value. Its physicochemical profile—characterized by low aqueous solubility, moderate to high lipophilicity, and modulated pKa values relative to adenine—dictates its handling, formulation, and application in drug discovery. The iodine atom provides a powerful tool for synthetic elaboration and for probing molecular interactions. A comprehensive understanding and experimental determination of the properties detailed in this guide are essential for any researcher seeking to unlock the full potential of this versatile purine derivative. By applying the principles and protocols outlined herein, scientists can make more informed decisions, accelerating the design and development of novel therapeutics.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Chemsrc. (n.d.). octyl decanoate | CAS#:2306-92-5.

- Chemsrc. (n.d.). Octyl nitrate | CAS#:629-39-0.

- Chemsrc. (n.d.). octyl glucoside | CAS#:41444-50-2.

- ChemicalBook. (n.d.). 2-Iodoadenine | 28128-26-9.

- BLD Pharm. (n.d.). 28128-26-9|this compound.

- Selleckchem. (n.d.). Frequently Asked Questions.

- IUPAC. (n.d.). Properties of Nucleotides.

- Klan, P., et al. (n.d.). UV absorption spectra of DNA bases in the 350-190 nm range.

- ResearchGate. (2017). How can I increase adenine solubility in water?

- Lombardo, F., et al. (2001). ElogD(oct): a tool for lipophilicity determination in drug discovery. 2. Basic and neutral compounds. Journal of Medicinal Chemistry, 44(15), 2490-2497.

- Lombardo, F., et al. (2000). ElogPoct: a tool for lipophilicity determination in drug discovery. Journal of Medicinal Chemistry, 43(15), 2922-2928.

- Schlegel, H. B., et al. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory.

- Selleck Chemicals. (n.d.). Adenine DNA/RNA Synthesis chemical.

- Indian Academy of Sciences. (n.d.). Electronic spectra of adenine and guanine: Assignments and effects of solution environment.

- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?

- P&S Chemicals. (n.d.). Product information, this compound.

- ChemicalBook. (n.d.). Adenine(73-24-5) 1H NMR spectrum.

- Hallgas, B., et al. (2007). Lipophilicity and antiproliferative activity profiling of 2-benzylidencycloalkanones. Journal of Chromatography B, 856(1-2), 148-155.

- PubChem. (n.d.). Adenine.

- Ploch-Jankowska, A., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3397.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 2-Iodoadenine | 28128-26-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.1 [tud.ttu.ee]

- 10. rsc.org [rsc.org]

- 11. Adenine(73-24-5) 1H NMR spectrum [chemicalbook.com]

- 12. ElogD(oct): a tool for lipophilicity determination in drug discovery. 2. Basic and neutral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ElogPoct: a tool for lipophilicity determination in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-iodo-7H-purin-6-amine (2-Iodoadenine)

Abstract: This technical guide provides a comprehensive overview of 2-iodo-7H-purin-6-amine (CAS 28128-26-9), a pivotal intermediate in medicinal chemistry and drug discovery. The document delves into its physicochemical properties, synthesis, and reactivity, with a special focus on its application as a versatile scaffold for the development of novel therapeutics. Detailed experimental protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions are provided, underpinned by mechanistic insights to guide researchers in their experimental design. This guide is intended for chemists, pharmacologists, and drug development professionals engaged in the synthesis and evaluation of purine-based compounds.

Introduction: The Strategic Importance of 2-Iodoadenine

The purine ring system is a cornerstone of life, forming the structural basis for the nucleobases adenine and guanine.[1] This inherent biological relevance has made the purine scaffold a privileged structure in drug discovery, leading to the development of numerous therapeutics for a wide range of diseases, including cancer and viral infections.[2][3] Within the vast chemical space of purine derivatives, halogenated purines serve as exceptionally versatile building blocks.

This compound, also known as 2-iodoadenine, has emerged as a particularly valuable intermediate.[4] The presence of an iodine atom at the C2 position offers a reactive handle for introducing a diverse array of chemical moieties through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) at a position critical for modulating biological activity. The C2 position is often involved in key interactions with biological targets, and its modification can significantly influence the potency and selectivity of adenosine receptor antagonists and other targeted therapies.[3][5] This guide will provide the foundational knowledge and practical protocols required to effectively utilize this powerful synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in a research setting.

Key Properties

The essential physicochemical data for this compound are summarized in the table below.[4][6][7]

| Property | Value |

| CAS Number | 28128-26-9 |

| IUPAC Name | This compound |

| Synonyms | 2-Iodoadenine, 2-Iodo-6-aminopurine |

| Molecular Formula | C₅H₄IN₅ |

| Molecular Weight | 261.02 g/mol |

| Appearance | Light yellow to green-yellow solid |

| Melting Point | 258-260 °C (decomposes) |

| Boiling Point | 312 °C (Predicted) |

| Density | 2.92 g/cm³ (Predicted) |

| pKa | 7.51 ± 0.20 (Predicted) |

| SMILES | NC1=NC(I)=NC2=C1N=CN2 |

Safety and Handling

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

-

Hazard Statements: Based on data for similar amine compounds, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302).[8][9][10]

-

Precautionary Statements:

-

Storage: Store in a cool (2-8°C), dark, and dry place under an inert atmosphere to prevent degradation.[6]

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.

Synthesis and Chemical Reactivity

The utility of 2-iodoadenine stems from its straightforward synthesis from readily available precursors and the exceptional reactivity of the C-I bond.

Synthetic Pathway Overview

The most common and efficient synthesis of 2-iodoadenine involves the amination of a 2,6-dihalopurine intermediate. A robust route starts from hypoxanthine, proceeding via 6-chloro-2-iodopurine. The C6-chloro group is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2-iodo group, allowing for selective displacement by ammonia to furnish the desired product.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol: this compound

This protocol is a composite procedure based on the synthesis of the key intermediate 6-chloro-2-iodopurine as described by Taddei et al., followed by a standard amination reaction.[5]

Step 1: Synthesis of 6-Chloro-2-iodopurine

This precursor is synthesized from 6-chloro-9-(tetrahydropyran-2-yl)purine.

-

Lithiation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 6-chloro-9-(tetrahydropyran-2-yl)purine in anhydrous THF at -78°C.

-

Slowly add 5 equivalents of lithium 2,2,6,6-tetramethylpiperidide (LTMP) and stir for 1 hour.

-

Stannylation: Quench the reaction by adding 5 equivalents of tributyltin chloride and allow the mixture to slowly warm to room temperature.

-

Iodination: After workup and purification to isolate the 2-stannylated purine, dissolve it in dichloromethane (CH₂Cl₂) and treat with iodine (I₂) to afford 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine.

-

Deprotection: Remove the tetrahydropyranyl (THP) protecting group by treating with hydrochloric acid in ethanol to yield 6-chloro-2-iodopurine.[5]

Step 2: Amination to this compound

-

Reaction Setup: In a sealed pressure vessel, suspend 6-chloro-2-iodopurine (1.0 eq) in 1,4-dioxane.

-

Ammonia Addition: Bubble ammonia gas through the solution at 0°C until saturation, or add a solution of ammonia in dioxane (e.g., 2.0 M).

-

Heating: Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Triturate the resulting solid with water or a suitable solvent system (e.g., diethyl ether) to remove ammonium chloride. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield this compound as a solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 2-iodoadenine lies in the reactivity of its C2-iodo substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-S bonds, providing access to a vast library of 2-substituted adenine derivatives.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[1] For 2-iodoadenine, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 position. This strategy has been successfully applied to synthesize potent adenosine A₂A receptor antagonists.[5]

Caption: General scheme for Suzuki-Miyaura coupling of 2-iodoadenine.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

-

Reaction: Purge the vial with an inert gas (e.g., argon or nitrogen), seal it, and heat the mixture to 80-100°C with stirring for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 2-substituted adenine derivative.

Sonogashira Coupling: C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a bond between a vinyl or aryl halide and a terminal alkyne, providing a direct route to alkynylated purines.[4] These derivatives are valuable precursors for further transformations and have been investigated as biological probes and components of functional materials.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable anhydrous solvent like DMF or THF.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) followed by a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography to isolate the 2-alkynyladenine product.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for chemical biology and medicinal chemistry. Its robust synthesis and predictable reactivity in palladium-catalyzed cross-coupling reactions provide a reliable platform for generating diverse libraries of 2-substituted purines. The protocols and data presented in this guide offer a practical framework for researchers to exploit the full potential of this intermediate. As the demand for more selective and potent kinase inhibitors, GPCR modulators, and other targeted therapies continues to grow, the strategic application of scaffolds like 2-iodoadenine will remain a critical component of innovative drug discovery programs.

References

- ResearchGate. (n.d.). Sonogashira cross-coupling during the solid-phase synthesis (example of 2-iodoadenosine).

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Barreca, M. L., et al. (2010). Direct B-alkyl Suzuki-Miyaura cross-coupling of 2-halopurines. Practical synthesis of ST1535, a potent adenosine A2A receptor antagonist. Journal of Organic Chemistry, 75(15), 5398-401. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-Iodoadenine.

- Taddei, D., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-70.

- Griffin, R. J., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Source document not fully available].

-

MDPI. (n.d.). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Retrieved from [Link]

- ResearchGate. (n.d.). Application of 2,6-diazidopurine derivatives in the synthesis of thiopurine nucleosides.

-

Angene Chemical. (2025, May 3). Safety Data Sheet. Retrieved from [Link]

- Dvořák, D., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace.

- P&S Chemicals. (n.d.). Product information, this compound.

-

PubMed. (n.d.). Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase. Retrieved from [Link]

-

Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

-

Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

BASF Corporation. (2016, March 8). Safety Data Sheet. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of trisubstituted adenines as A 2A adenosine receptor antagonists. Retrieved from [Link]

-

PubMed. (2003, August 15). Synthesis and structure-activity relationships of 2-substituted-8-hydroxyadenine derivatives as orally available interferon inducers without emetic side effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN108892669B - Method for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 6. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 28128-26-9|this compound|BLD Pharm [bldpharm.com]

- 10. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

The Strategic Utility of 2-Iodoadenine: A Synthetic Hub for Probing and Modulating Purinergic Signaling

Abstract

In the intricate landscape of purinergic signaling, where adenosine and its triphosphate counterpart, ATP, govern a vast array of physiological processes, the ability to dissect and manipulate these pathways is paramount for therapeutic advancement. While not a significant biological entity in its native form, 2-iodoadenine and its nucleoside, 2-iodoadenosine, have emerged as indispensable precursors in chemical biology and drug discovery. The strategic placement of an iodine atom at the C2 position of the adenine core transforms this otherwise simple purine into a versatile synthetic hub. This technical guide delves into the multifaceted biological significance of 2-iodoadenine, not through its direct physiological effects, but through the potent and specific molecular tools and therapeutic candidates it enables. We will explore its pivotal role in the synthesis of high-affinity adenosine receptor ligands, radiolabeled probes for receptor mapping, and modified nucleotides for the enzymatic construction of functional RNA molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the unique chemical reactivity of 2-iodoadenine to forge novel instruments for unraveling the complexities of purinergic signaling and developing next-generation therapeutics.

Introduction: The Purinergic System and the Need for Precision Tools

The purinergic signaling cascade, mediated by extracellular nucleotides and nucleosides, is a fundamental communication system in all tissues.[1] This system, involving the release of ATP and adenosine and their interaction with specific P1 (adenosine) and P2 (ATP/ADP) receptors, is crucial for regulating a myriad of physiological functions, from neurotransmission and cardiac function to inflammation and immune responses.[2][3] The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are particularly attractive targets for drug development due to their involvement in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[4][5]

To effectively target these receptors and understand their complex roles, researchers require highly specific and potent molecular probes. These tools include selective agonists and antagonists to modulate receptor activity, radiolabeled ligands to map receptor distribution and density, and photoaffinity labels to identify ligand-binding sites.[6][7] The development of such precision instruments often hinges on the availability of versatile chemical building blocks that can be readily modified to introduce desired functionalities. This is where the strategic importance of 2-iodoadenine comes to the forefront.

2-Iodoadenine: A Chemically Addressable Scaffold

The true biological significance of 2-iodoadenine lies in its chemical reactivity. The carbon-iodine bond at the C2 position of the purine ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, transforming the simple 2-iodoadenine core into a diverse library of 2-substituted adenosine analogs.

Caption: Synthetic pathways from 2-iodoadenosine.

Commercially available 2-iodoadenosine serves as the starting material for a variety of powerful cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with vinyl(trifluoro)borate yields 2-vinyladenosine.[8]

-

Sonogashira Coupling: Reaction with terminal alkynes, such as TMS-acetylene, produces 2-ethynyladenosine.[8]

-

Stille Coupling: Reaction with organostannanes, like tetramethyltin, results in 2-methyladenosine.[8]

These 2-substituted adenosines can then be chemically or enzymatically converted to their corresponding 5'-triphosphates, rendering them suitable substrates for polymerases.[8]

Applications in Drug Discovery and Chemical Biology

The versatility of 2-iodoadenine as a synthetic precursor has led to its application in several key areas of research.

Development of Adenosine Receptor Ligands

The C2 position of adenosine is a critical site for modulating affinity and selectivity for the different adenosine receptor subtypes. By introducing various aryl groups at this position via Suzuki coupling with 2-iodoadenine derivatives, researchers have developed potent and selective antagonists for A1, A3, and dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors.[9] The ability to readily synthesize a diverse library of 2-substituted adenine derivatives is crucial for establishing detailed structure-activity relationships (SAR) and optimizing ligand properties.[9][10]

Radiolabeling and Photoaffinity Probes

The iodine atom on 2-iodoadenine is not only a synthetic handle but can also be a radioactive isotope itself (e.g., ¹²⁵I or ¹³¹I). This allows for the direct synthesis of radioiodinated adenosine analogs. These radioligands are invaluable tools for:

-

Autoradiography: Visualizing the distribution of adenosine receptors in tissue sections.[6]

-

Binding Assays: Quantifying the affinity of unlabeled ligands for the receptor.

Furthermore, 2-iodoadenine derivatives can be converted into photoaffinity labels.[6] These probes contain a photoreactive group, such as an azide, which upon exposure to UV light, forms a highly reactive species that covalently binds to the receptor at its binding site.[11] This technique is instrumental in identifying the specific amino acid residues that constitute the ligand-binding pocket of a receptor.[2][7]

Caption: The process of photoaffinity labeling.

Enzymatic Synthesis of Modified RNA

Modified ribonucleoside triphosphates (rNTPs) are essential for the enzymatic synthesis of RNA with tailored properties. 2-substituted adenosine triphosphate derivatives, synthesized from 2-iodoadenosine, have been shown to be effective substrates for RNA and DNA polymerases.[8] This allows for the site-specific incorporation of modified adenine bases into RNA transcripts. Such modifications can be used to:

-

Probe RNA structure and function.

-

Introduce fluorescent labels or other reporter groups for imaging.

-

Enhance the stability and therapeutic potential of RNA-based drugs. [12][13]

Potential Biological Activities: An Extrapolative View

While direct studies on the cytotoxicity and metabolism of 2-iodoadenine are limited, we can infer its likely biological behavior based on related adenosine analogs.

Cytotoxicity

Many adenosine analogs exhibit cytotoxic effects, particularly in cancer cell lines.[14][15] This toxicity is often dependent on their intracellular phosphorylation to the corresponding triphosphate, which can then interfere with DNA and RNA synthesis or induce apoptosis.[16] For example, 2-oxoadenosine induces cytotoxicity through the intracellular accumulation of 2-oxo-ATP and the depletion of ATP.[14] Similarly, 2-chlorodeoxyadenosine is a known anti-leukemic agent.[15] It is plausible that 2-iodoadenine, upon conversion to its nucleoside and subsequent phosphorylation, could exhibit cytotoxic properties.

Table 1: Cytotoxicity of Selected Adenosine Analogs

| Compound | Cell Line | IC50 | Reference |

| 2-Chlorodeoxyadenosine | Human Tumor Colony Forming Units | 23% survival at 10 µg/mL (1 hr pulse) | [15] |

| 2-Oxoadenosine | T9 cells (mouse embryonic fibroblasts) | Induces growth arrest and apoptosis | [14] |

| 8-Ethynyl-2'-deoxyadenosine | Human embryonic lung cells | Most cytotoxic among tested 8-substituted analogs | [17] |

Metabolism and Interaction with Adenosine Deaminase

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[18] The activity of many therapeutic adenosine analogs can be limited by their deamination by ADA.[19] The susceptibility of 2-iodoadenosine to ADA has not been explicitly reported. However, studies on other 2-substituted and modified adenosine analogs have shown a range of interactions with ADA, from being substrates to being resistant to deamination.[20][21] The bulky iodine atom at the C2 position may hinder binding to the active site of ADA, potentially rendering 2-iodoadenine-based compounds more metabolically stable than adenosine itself.

Experimental Protocols

Synthesis of 2-Ethynyladenosine 5'-Triphosphate (rEATP)

This protocol is adapted from the work of Hocek and colleagues.[8]

Step 1: Sonogashira Cross-Coupling of 2-Iodoadenosine

-

To a solution of 2-iodoadenosine in DMF, add Et₃N, CuI, and PdCl₂(PPh₃)₂.

-

Add TMS-acetylene and stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvents and purify the crude product by column chromatography to yield 2-(trimethylsilylethynyl)adenosine.

-

Dissolve the product in methanol and add K₂CO₃. Stir at room temperature for 1.5 hours to remove the TMS protecting group.

-

Purify the resulting 2-ethynyladenosine by column chromatography.

Step 2: Triphosphorylation of 2-Ethynyladenosine

-

Suspend 2-ethynyladenosine in trimethyl phosphate and cool to 0°C.

-

Add POCl₃ dropwise and stir for 3 hours at 0°C.

-

In a separate flask, prepare a solution of tri-n-butylammonium pyrophosphate in DMF with tri-n-butylamine.

-

Add the pyrophosphate solution to the reaction mixture at 0°C and stir for 1 hour.

-

Quench the reaction with 1 M triethylammonium bicarbonate (TEAB) buffer.

-

Purify the crude 2-ethynyladenosine 5'-triphosphate (rEATP) by anion-exchange chromatography (DEAE-Sephadex) followed by reverse-phase HPLC.

MTT Cytotoxicity Assay

This is a general protocol that can be adapted to assess the cytotoxicity of 2-iodoadenine or its derivatives.[22]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-iodoadenosine) in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

2-Iodoadenine, while not a direct effector molecule in biological systems, holds profound significance as a versatile and powerful tool in the hands of medicinal chemists and chemical biologists. Its strategic iodine substitution provides a gateway to a vast chemical space of 2-substituted adenosine analogs. These derivatives have proven instrumental in the development of selective adenosine receptor ligands, sophisticated probes for receptor characterization, and modified building blocks for the synthesis of functional nucleic acids. As our understanding of the nuances of purinergic signaling continues to expand, the strategic application of 2-iodoadenine and its derivatives will undoubtedly continue to fuel the discovery of novel therapeutics and deepen our comprehension of this fundamental biological communication network.

References

- Linden, J., et al. (1995). Photoaffinity labeling with 2(-)[2-(4-azido-3(-)[125I]- iodophenyl)ethylamino]adenosine and autoradiography with 2(-)[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine of A2a adenosine receptors. Journal of Neurochemistry, 65(5), 2072-2079.

- Dzijak, R., et al. (2018). Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. Chemistry – A European Journal, 24(63), 16863-16872.

- Asada, S., et al. (2017).

- Dolin, R., et al. (1973). Antiviral Activity of Adenine Arabinoside and Iododeoxyuridine in Human Fetal Intestinal and Tracheal Organ Cultures. Antimicrobial Agents and Chemotherapy, 4(5), 517-523.

- Fischer, B., et al. (1992). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF ATP. Drug Development Research, 27(2), 119-127.

- Wikipedia. (n.d.). Photoaffinity labeling.

- Latini, S., & Pedata, F. (2001). Purinergic signalling in the modulation of neuronal activity and neuroprotection. Progress in Neurobiology, 63(5), 585-613.

- Bass, B. L. (2002). RNA editing by adenosine deaminases that act on RNA. Annual Review of Biochemistry, 71, 817-846.

- Chun, K. S., et al. (2000).

- Goldenberg, D. M. (1993). Recent developments in the radiolabeling of antibodies with iodine, indium, and technetium. International Journal of Cancer. Supplement, 8, 1-5.

- Wilson, D. K., & Quiocho, F. A. (1993).

- Hocek, M., & Fojta, M. (2009). Cleavage of adenine-modified functionalized DNA by type II restriction endonucleases. Nucleic Acids Research, 37(20), 6895-6904.

- Franco, P., et al. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. Molecules, 29(11), 2548.

- Cheson, B. D., et al. (1987). Metabolism of adenine nucleotides in human blood. Journal of Laboratory and Clinical Medicine, 110(3), 327-336.

- Camici, M., et al. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329-337.

- Miyake, H., et al. (2017). Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry. ACS Medicinal Chemistry Letters, 8(11), 1184-1189.

- Nováková, O., et al. (2018). Synthesis, Reactivity Studies and Cytotoxicity of Two Iodidoplatinum(II) Complexes.

- Wolfenden, R., et al. (1967). Substrate Binding by Adenosine Deaminase. Journal of Biological Chemistry, 242(5), 977-983.

- Volpini, R., et al. (2011). 8-(2-Furyl)adenine derivatives as A₂A adenosine receptor ligands. Bioorganic & Medicinal Chemistry, 19(12), 3828-3836.

- Jain, M., et al. (2014). Antibody Labeling with Radioiodine and Radiometals. Methods in Molecular Biology, 1060, 335-348.

- Galochkina, A. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10695.

- Hutton, J. J., & Von Hoff, D. D. (1986). Cytotoxicity of 2-chlorodeoxyadenosine in a human tumor colony-forming assay. Cancer Drug Delivery, 3(2), 115-122.

- Plunkett, W., & Cohen, S. S. (1975). Two approaches that increase the activity of analogs of adenine nucleosides in animal cells. Cancer Research, 35(6), 1547-1554.

- Li, T., et al. (2024). Chemical and enzyme-mediated chemical reactions on adenine and its modified analogs in RNA and DNA.

- Bloom, S., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. PNAS, 119(34), e2208077119.

- BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assays of 2'-Deoxy-L-adenosine.

- Jacobson, K. A., & Müller, C. E. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 10, 243.

- Wigerinck, P., et al. (1995). Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity. Journal of Medicinal Chemistry, 38(6), 1007-1015.

- Yang, Y., et al. (2024). The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals. Molecules, 29(11), 2596.

- Wyngaarden, J. B., & Dunn, J. T. (1957). Metabolism by man of intravenously administered adenine. A.M.A. Archives of Internal Medicine, 99(5), 770-777.

- Moravek. (n.d.). An Overview of Radiolabeling Oligonucleotides.

- Wang, D., et al. (2015). Enzymatic Synthesis of Modified Oligonucleotides by PEAR Using Phusion and KOD DNA Polymerases. PLOS ONE, 10(8), e0135868.

- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.

- De Clercq, E., et al. (1989). Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues. Journal of Medicinal Chemistry, 32(4), 804-808.

- Grąziewicz, J., et al. (2022). 5′,8-cyclo-dAdo and 8-oxo-dAdo DNA Lesions Are Both Substrates of Adenosine Deaminase: A Preliminary Study. International Journal of Molecular Sciences, 23(21), 12899.

- Jacobson, K. A., & Gao, Z. G. (2006). Recent developments in adenosine receptor ligands and their potential as novel drugs.

- Suzuki, T., et al. (2022).

- G. A. Creative. (2021). Towards the enzymatic synthesis of oligonucleotides. Almac.

- Kim, H. S., et al. (2001). Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand. Archives of Pharmacal Research, 24(6), 508-513.

- Grąziewicz, J., et al. (2022). 5',8-cyclo-dAdo and 8-oxo-dAdo DNA Lesions Are Both Substrates of Adenosine Deaminase: A Preliminary Study. PubMed.

- Wang, J. (2020). Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses. LabRoots.

- Simmonds, H. A., et al. (1987). Disturbance in the metabolism of 5'-methylthioadenosine and adenine in patients with neoplastic diseases, and in those with a deficiency in adenine phosphoribosyltransferase. Clinica Chimica Acta, 163(1), 67-78.

- Zhang, Y. W., et al. (2023). Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. Journal of Medicinal Chemistry, 66(17), 11776-11809.

- Gentry, G. A., et al. (1965). Metabolism by the rabbit of intravenously administered adenine. Journal of Biological Chemistry, 240(6), 2379-2384.

- Ishida, K., et al. (2023). Systematic Analysis of 2'-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. Molecules, 28(23), 7911.

Sources

- 1. Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity labeling with 2(-)[2-(4-azido-3(-)[125I]- iodophenyl)ethylamino]adenosine and autoradiography with 2(-)[2-(4-amino-3(-)[125I]iodophenyl)ethylamino]adenosine of A2a adenosine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 12. Enzymatic Synthesis of Modified Oligonucleotides by PEAR Using Phusion and KOD DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systematic Analysis of 2'- O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of 2-chlorodeoxyadenosine in a human tumor colony-forming assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Two approaches that increase the activity of analogs of adenine nucleosides in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5',8-cyclo-dAdo and 8-oxo-dAdo DNA Lesions Are Both Substrates of Adenosine Deaminase: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Iodo-7H-purin-6-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of 2-Iodo-7H-purin-6-amine

In the landscape of medicinal chemistry, purine analogs represent a cornerstone of therapeutic innovation, with a rich history of yielding groundbreaking drugs for a multitude of diseases.[1] Within this privileged scaffold, this compound, commonly known as 2-iodoadenine, emerges as a pivotal and highly versatile building block. Its strategic value lies in the presence of two distinct, orthogonally reactive sites: the exocyclic amine at the C6 position and the iodine atom at the C2 position. The carbon-iodine bond, in particular, serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling chemistry, enabling the systematic exploration of chemical space around the purine core.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the strategic application of 2-iodoadenine in synthetic campaigns, and its role in the development of novel bioactive molecules. We will dissect its synthesis, explore its reactivity, and showcase its application through relevant case studies, providing a field-proven perspective on maximizing its utility in drug discovery programs.

Physicochemical Properties and Spectroscopic Profile

A thorough characterization of any chemical intermediate is the foundation of its reliable use in synthesis. The identity and purity of this compound must be unequivocally confirmed before its deployment in subsequent reactions.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 28128-26-9 |

| Molecular Formula | C₅H₄IN₅ |

| Molecular Weight | 261.02 g/mol |

| Appearance | Light yellow to green-yellow solid |

| Melting Point | 258-260 °C (decomposes) |

| pKa | 7.51 ± 0.20 (Predicted) |

| Synonyms | 2-Iodoadenine, 2-iodo-6-aminopurine |

Spectroscopic Validation

While raw spectra are instrument-dependent, the expected spectroscopic signatures are crucial for structural confirmation.[4] The data below are inferred from the known structure and data from analogous purine systems.[5]

-

¹H NMR (DMSO-d₆): The proton spectrum is expected to be relatively simple. The C8-H proton would appear as a sharp singlet, typically downfield (~8.0-8.2 ppm). The exocyclic amine (NH₂) protons would present as a broad singlet (~7.0-7.5 ppm), and the imidazole N-H proton would be a very broad singlet further downfield.

-

¹³C NMR (DMSO-d₆): The carbon spectrum provides a clear fingerprint. Key expected shifts include the C6, C2, and C4 carbons appearing around ~156, ~152, and ~148 ppm, respectively. The iodinated C2 carbon's chemical shift is significantly influenced by the heavy atom effect.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 261.9. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

The causality for choosing these methods is clear: NMR provides the structural framework and proton/carbon environment, while MS confirms the molecular weight and elemental formula. Together, they form a self-validating system for confirming the identity and purity of the starting material.

Synthesis of this compound: A Practical Approach

The most reliable and scalable synthesis of 2-iodoadenine begins not with adenine itself, but with a precursor that allows for selective functionalization. Direct iodination of adenine at the C2 position is challenging due to the electron-rich nature of the ring system, which can lead to multiple side products and low yields. A more robust strategy involves the conversion of a pre-functionalized purine. The synthesis starting from 2-iodo-6-chloropurine is a common and effective method.[2]

Caption: Synthetic workflow for this compound via SNAr.

Detailed Experimental Protocol: Synthesis from 2-Iodo-6-chloropurine

This protocol describes a typical lab-scale synthesis. The choice of a sealed vessel and heat is critical to drive the nucleophilic aromatic substitution (SNAr) reaction, as the 6-chloro position on the purine ring requires activation for displacement by a neutral nucleophile like ammonia.

Materials and Reagents:

-

2-Iodo-6-chloropurine (1.0 eq)

-

7N Ammonia in Dioxane (10-15 eq) or concentrated Ammonium Hydroxide

-

Pressure-rated sealed reaction vessel

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Methanol (MeOH)

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a pressure-rated sealed vessel, add 2-iodo-6-chloropurine.

-

Reagent Addition: Add the solution of ammonia in dioxane. The large excess of ammonia is crucial to drive the reaction to completion and minimize potential side reactions.

-

Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction vessel to room temperature before opening. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent to obtain the crude product. The crude material is often a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a DCM/MeOH gradient.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS as described in Section 2.

This self-validating protocol includes in-process controls (TLC/LC-MS) and concludes with rigorous characterization to ensure the material is suitable for subsequent, often costly, synthetic steps.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic power of 2-iodoadenine lies in its ability to undergo selective transformations at two key positions, C2 and N6. This allows for the construction of complex molecular architectures.

Sources

- 1. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Iodoadenine | 28128-26-9 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 28128-26-9|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

spectroscopic data (NMR, IR, MS) of 2-iodo-7H-purin-6-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-iodo-7H-purin-6-amine (2-Iodoadenine)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data used to characterize the structure and confirm the identity of this compound (2-Iodoadenine, CAS No. 28128-26-9). As a critical intermediate in the synthesis of modified nucleosides and a valuable tool in drug discovery, rigorous structural verification is paramount.[1][2][3] This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers and drug development professionals a detailed reference. We will explore not only the data itself but also the causality behind the experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to compound characterization.

Introduction and Significance

This compound, a halogenated derivative of adenine, serves as a versatile precursor in synthetic organic chemistry and medicinal chemistry. The presence of the iodo group at the C2 position allows for a variety of subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki), enabling the introduction of diverse functional groups to the purine core.[1] This capability is extensively leveraged in the development of novel therapeutic agents, including antivirals, kinase inhibitors, and diagnostic probes.[4] Given its foundational role, unambiguous confirmation of its structure is the first critical step in any research and development workflow. This guide provides the spectroscopic blueprint for that confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the standard IUPAC numbering for the purine ring system is used.

Figure 1: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the purine ring.

Experimental Protocol: NMR Data Acquisition

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar purine and its N-H protons are often observable, unlike in D₂O where they would exchange.[5]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the low natural abundance of ¹³C.

Figure 2: Workflow for NMR data acquisition and processing.

¹H NMR Data: Interpretation and Results

The proton NMR spectrum provides direct evidence for the hydrogen atoms present in the molecule. The expected signals are summarized below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| C8-H | ~8.1-8.3 | Singlet (s) | 1H | The C8-H of the purine core is in an electron-deficient ring system, shifting it downfield. For the parent purine in DMSO-d6, C6-H and C8-H are at 8.99 and 8.70 ppm respectively.[6] The iodo- and amino- substituents will alter this, but it will remain a downfield singlet. |

| -NH ₂ | ~7.2-7.5 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. Their chemical shift is concentration-dependent.[7] |

| N7-H / N9-H | ~12.5-13.5 | Broad Singlet (br s) | 1H | The imidazole N-H proton of the purine ring is acidic and appears as a very broad, downfield signal, characteristic of purines and related heterocycles.[6] |

¹³C NMR Data: Interpretation and Results

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and the position of the iodine substituent.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C 2 | ~110-120 | The C-I bond induces a strong upfield shift (the "heavy atom effect") on the directly attached carbon. For example, in 2-iodoaniline, C2 is at 87.6 ppm, compared to 118.6 ppm for C2 in aniline. A similar, though less pronounced, effect is expected here. |

| C 4 | ~152-155 | A quaternary carbon adjacent to two nitrogens in the pyrimidine ring. |

| C 5 | ~118-122 | A quaternary carbon in the purine ring, typically found in this region. |

| C 6 | ~156-160 | The C6 carbon is attached to an electron-donating amino group, shifting it downfield. |

| C 8 | ~140-145 | The C8 carbon, bonded to a hydrogen, is expected in the aromatic region, downfield due to the adjacent nitrogens. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule, providing complementary information to NMR.

Experimental Protocol: IR Data Acquisition

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Figure 3: Workflow for ATR-IR data acquisition.

IR Data: Interpretation and Results

The IR spectrum will validate the presence of the amine and the aromatic purine core.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450-3300 (doublet) | N-H Stretch | Primary Amine (-NH₂) | Primary amines characteristically show two bands in this region: an asymmetric and a symmetric stretch.[8][9] Their presence is strong evidence for the -NH₂ group. |

| 3150-3050 | C-H Stretch | Aromatic C-H | This absorption, typically appearing just above 3000 cm⁻¹, confirms the C-H bond on the aromatic purine ring (C8-H).[10] |

| 1650-1580 | N-H Bend / C=N Stretch | Amine / Purine Ring | This region is complex. It contains the scissoring vibration of the primary amine and the characteristic C=N and C=C stretching vibrations of the purine ring system.[8][11] |

| 1500-1400 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the aromatic purine ring absorb in this region.[10] |

| 1335-1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the C6-NH₂ bond is expected in this range for aromatic amines.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, further structural confirmation.

Experimental Protocol: MS Data Acquisition

Step-by-Step Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization: Introduce the sample into the ESI source where it is nebulized and ionized, typically forming the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, generating the mass spectrum.

Figure 4: Workflow for ESI-MS data acquisition.

MS Data: Interpretation and Results

The mass spectrum provides definitive proof of the compound's elemental composition.

| m/z Value | Ion | Interpretation |

| 261.96 | [M+H]⁺ | This is the expected protonated molecular ion peak, confirming the molecular weight of the compound. |

| 135.04 | [M - I + H]⁺ | A common fragmentation pathway for iodo-aromatics is the loss of the iodine radical followed by hydrogen abstraction, resulting in the adenine cation. This confirms the presence and location of the iodine. |

Trustworthiness through Holism: The power of this multi-technique approach lies in its self-validation. The molecular weight from MS confirms the elemental composition. The functional groups identified by IR (-NH₂, aromatic ring) are consistent with this composition. Finally, NMR spectroscopy precisely maps the atomic connectivity, confirming the 2-iodo substitution pattern and the overall purine structure. Together, they provide an unambiguous and trustworthy identification of this compound.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. Molecules, 24(15), 2789. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of adenosine and 2′‐deoxyadenosine with (Z)‐β‐aminovinylsulfone or β‐ketosulfone group at C8 position. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

PubMed Central (PMC). (2013). Synthesis and Characterization of Oligodeoxyribonucleotides Modified with 2′-Amino-α-L-LNA Adenine Monomers: High-affinity Targeting of Single-Stranded DNA. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,6-bis[(trimethylsilyl)oxy]-7H-purine. Retrieved from [Link]

-

ARKAT USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

-